Product packaging for 3-Chlorothieno[3,2-b]pyridine(Cat. No.:CAS No. 94191-11-4)

3-Chlorothieno[3,2-b]pyridine

Cat. No.: B2941796
CAS No.: 94191-11-4
M. Wt: 169.63
InChI Key: ISCOVTFIOYCBDB-UHFFFAOYSA-N
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Description

3-Chlorothieno[3,2-b]pyridine (CAS 94191-11-4) is a heterocyclic organic compound with the molecular formula C7H4ClNS and a molecular weight of 169.63 g/mol . This compound serves as a versatile chemical building block, particularly in medicinal chemistry. The thieno[3,2-b]pyridine scaffold is a subject of research in drug discovery, as demonstrated by its role in the synthesis of novel compounds investigated for therapeutic applications, such as the treatment of familial dysautonomia . The chlorine atom at the 3-position offers a reactive site for further functionalization through cross-coupling reactions and other synthetic transformations, enabling researchers to develop more complex molecules. As a key synthetic intermediate, this compound is valuable for constructing targeted libraries of small molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Safety and Handling: Please consult the Safety Data Sheet (SDS) before use. Storage: Store according to the manufacturer's recommended conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNS B2941796 3-Chlorothieno[3,2-b]pyridine CAS No. 94191-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorothieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCOVTFIOYCBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CS2)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for the Thieno 3,2 B Pyridine Core and Strategies for 3 Chlorothieno 3,2 B Pyridine Elaboration

General Ring Construction Approaches for Thieno[3,2-b]pyridine (B153574) Systems

The construction of the fused thieno[3,2-b]pyridine ring system can be approached by forming the pyridine (B92270) ring onto a pre-existing thiophene (B33073) or vice versa. These strategies often employ classic named reactions and modern cascade methodologies to build the heterocyclic core with efficiency.

Intramolecular Cyclization Protocols for Thiophene-Pyridine Annulation

Intramolecular cyclization represents a powerful strategy for the synthesis of fused heterocyclic systems like thieno[3,2-b]pyridines. These protocols typically involve the construction of a suitably functionalized thiophene precursor bearing a side chain that can undergo a ring-closing reaction to form the fused pyridine ring.

One common approach begins with a substituted 3-aminothiophene. Functionalization of the amino group to introduce a side chain containing a carbonyl or a related electrophilic center sets the stage for cyclization. For instance, acylation of a 3-aminothiophene followed by treatment with a strong base can induce an intramolecular condensation to form a 4-hydroxythieno[3,2-b]pyridine derivative. The choice of the acylating agent and the substituents on the thiophene ring can be varied to introduce diversity into the final product.

While many examples in the literature focus on the synthesis of the isomeric thieno[2,3-b]pyridine (B153569) system through intramolecular cyclization, the underlying principles are applicable to the synthesis of thieno[3,2-b]pyridines. For the thieno[2,3-b] isomer, the cyclization of 2-(organylmethylthio)pyridine derivatives bearing a cyano group at the 3-position is a well-established method. scielo.brscielo.br In a similar vein, a 3-substituted thiophene bearing an appropriate amino and carbonyl-containing side chain at the 2- and 3-positions, respectively, can be envisioned as a key intermediate for the synthesis of the thieno[3,2-b]pyridine core.

A notable example involves the condensation of a substituted 2-aminothiophene with diethyl ethoxymethylenemalonate, which, while often discussed in the context of the Gould-Jacobs reaction, can also be viewed as a pathway involving an initial intermolecular reaction followed by an intramolecular cyclization step to yield 4-hydroxythieno[3,2-b]pyridine derivatives. abertay.ac.uk

Gould-Jacobs Reaction Pathways in Thieno[3,2-b]pyridine Synthesis

The Gould-Jacobs reaction, a classical method for the synthesis of quinolines, has been successfully adapted for the preparation of thieno[3,2-b]pyridine systems. abertay.ac.ukwikipedia.org This reaction pathway typically involves the condensation of an aminothiophene with a derivative of malonic acid, such as diethyl ethoxymethylenemalonate, followed by a thermally induced cyclization.

The synthesis of 6-substituted 7-hydroxythieno[3,2-b]pyridines has been reported starting from 3-aminothiophene double salts. abertay.ac.uk The initial step is the condensation of the aminothiophene with various ethoxymethylene derivatives of active methylene (B1212753) compounds. The resulting condensation product is then cyclized by refluxing in a high-boiling solvent like diphenyl ether to afford the desired thieno[3,2-b]pyridine. abertay.ac.uk

The general mechanism of the Gould-Jacobs reaction involves an initial Michael-type addition of the amino group to the electron-deficient double bond of the malonic ester derivative, followed by the elimination of ethanol (B145695) to form an enamine intermediate. wikipedia.orgablelab.eu Subsequent thermal cyclization proceeds via an intramolecular attack of a carbon atom of the thiophene ring onto one of the ester carbonyl groups, followed by the elimination of a second molecule of ethanol to yield the fused pyridine ring. wikipedia.orgablelab.eu The reaction conditions, particularly the temperature of the cyclization step, can significantly influence the yield of the final product. ablelab.eu

Starting MaterialReagentKey Reaction StepProduct
3-AminothiopheneDiethyl ethoxymethylenemalonateThermal cyclization7-Hydroxythieno[3,2-b]pyridine-6-carboxylate

Cascade Heterocyclization Strategies for Fused Systems

Cascade reactions, also known as tandem or domino reactions, offer a highly efficient approach to the synthesis of complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. mdpi.com While many reported cascade syntheses lead to the thieno[2,3-b]pyridine isomer, the development of such strategies for the thieno[3,2-b]pyridine core is an active area of research.

For instance, a one-pot, multi-component reaction involving an aromatic aldehyde, cyanothioacetamide, and a β-ketoester can lead to the formation of a highly substituted pyridine-2(1H)-thione. This intermediate can then serve as a precursor for the construction of the fused thiophene ring. Although this specific example often leads to the thieno[2,3-b] isomer, modifications in the starting materials and reaction conditions could potentially be devised to favor the formation of the thieno[3,2-b] system.

A documented cascade synthesis leading to substituted tetrahydropyrido[3',2':4,5]thieno[3,2-b]pyridines involves the multicomponent one-pot reaction of aromatic aldehydes, cyanothioacetamide, ethyl benzoylacetate, acetone, and malononitrile (B47326) in the presence of N-methylmorpholine. researchgate.net This complex transformation highlights the power of cascade reactions in rapidly assembling intricate heterocyclic frameworks.

Regioselective Functionalization of the Thieno[3,2-b]pyridine Scaffold

The functionalization of the pre-formed thieno[3,2-b]pyridine core is a key strategy for the synthesis of a diverse range of derivatives. The regioselectivity of these reactions is governed by the electronic nature of the fused ring system and the directing effects of any existing substituents.

Direct C–H Activation and Arylation at Thiophene Ring Positions (C2, C3) in Thienopyridines

Direct C–H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocyclic compounds. mdpi.com In the context of thienopyridines, this strategy allows for the introduction of aryl groups at the C2 and C3 positions of the thiophene ring without the need for pre-functionalization.

Palladium-catalyzed direct arylation has been successfully applied to the thieno[3,2-b]pyridine scaffold. mdpi.com The regioselectivity of the arylation can be controlled by the choice of catalyst, ligand, base, and reaction conditions. For example, the direct arylation of 2-phenylthieno[3,2-b]pyridine can be directed to the C3 position to afford 3-aryl-2-phenylthienopyridines in moderate to good yields. mdpi.com

Optimization studies for the direct arylation of thieno-fused systems have explored various palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with different bases like potassium carbonate (K₂CO₃) or potassium acetate (KOAc), and phosphine (B1218219) ligands. mdpi.com The temperature has been shown to have a significant effect on the regioselectivity of the C–H activation. mdpi.com For instance, in the related thieno[3,2-d]pyrimidine (B1254671) system, complete regioselectivity for the C2 position was achieved at 100 °C using a specific palladium catalyst and ligand combination. mdpi.com

SubstrateArylating AgentCatalyst SystemPosition of ArylationYield
2-Phenylthieno[3,2-b]pyridineAryl BromidePd(OAc)₂ / Ligand / BaseC341-91% mdpi.com
Thieno[3,2-d]pyrimidine derivativeBromobenzenePd(OAc)₂ / TTBP·HBF₄ / K₂CO₃C2Moderate to good mdpi.com

Directed Lithiation and Subsequent Electrophilic Quenching on Thieno[3,2-b]pyridines

Directed ortho-metalation (DoM), typically involving lithiation, is a powerful method for the regioselective functionalization of aromatic and heteroaromatic compounds. clockss.org In this strategy, a directing metalating group (DMG) on the ring coordinates to an organolithium reagent, directing deprotonation to an adjacent position. The resulting organolithium intermediate can then be trapped with a variety of electrophiles.

For pyridine-containing systems, the choice of the lithiating agent is crucial to avoid nucleophilic addition to the C=N bond. clockss.org Hindered lithium amides such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed at low temperatures to achieve clean deprotonation. clockss.org

While specific examples of directed lithiation on the unsubstituted thieno[3,2-b]pyridine core are not extensively documented, the principles of DoM can be applied. A substituent on either the thiophene or the pyridine ring can act as a DMG. For instance, a methoxy (B1213986) or an amido group on the pyridine moiety would be expected to direct lithiation to an adjacent position. Similarly, a substituent at the 3-position of the thiophene ring could potentially direct lithiation to the 2-position.

The site of lithiation on a substituted pyridine can be highly dependent on the nature of the directing group, the lithium reagent, temperature, and solvent. clockss.org For example, the lithiation of 3-chloropyridine (B48278) can occur at either the 2- or 4-position depending on the reaction conditions. clockss.org This highlights the potential for achieving regioselective functionalization of substituted thieno[3,2-b]pyridines, including 3-Chlorothieno[3,2-b]pyridine, through careful control of the lithiation conditions. The resulting lithiated thieno[3,2-b]pyridine can then be reacted with a wide range of electrophiles, such as aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce new functional groups.

Targeted Synthetic Routes for this compound

The synthesis of this compound can be approached through several strategic pathways. These methodologies can be broadly categorized into three main approaches: constructing the bicyclic system from a thiophene precursor already bearing the chlorine atom, direct chlorination of the pre-formed thieno[3,2-b]pyridine core, and modification of a precursor through halogen exchange.

A logical and powerful strategy for the unambiguous synthesis of this compound involves the construction of the pyridine ring onto a thiophene precursor that already contains a chlorine atom at the desired position. This "bottom-up" approach ensures absolute regiochemical control. The synthesis begins with a suitably functionalized 3-chlorothiophene, which then undergoes a cyclization reaction to form the fused pyridine ring.

Commonly employed cyclization strategies in heterocyclic chemistry, such as the Gould-Jacobs and Friedländer reactions, are applicable here. For instance, a 2-amino-3-chlorothiophene derivative can be reacted with a β-ketoester or a similar 1,3-dicarbonyl compound to construct the annulated pyridine ring. While specific examples for the synthesis of this compound using this exact method are not extensively detailed in the literature, the methodology is a standard and reliable route for building analogous fused heterocyclic systems. The choice of substituents on the thiophene precursor would direct the final substitution pattern on the resulting thieno[3,2-b]pyridine core.

Table 1: Hypothetical Precursors for Synthesis via Cyclization This table is based on established cyclization methodologies for thienopyridine synthesis.

3-Chlorothiophene Precursor Cyclization Partner Potential Reaction Type
Diethyl (4-chloro-5-aminothiophen-3-yl)malonate Not required (thermal cyclization) Gould-Jacobs
2-Amino-4-chlorothiophene-3-carbaldehyde Ketone with α-methylene group Friedländer Annulation

An alternative approach is the direct chlorination of the fully formed thieno[3,2-b]pyridine heterocycle. This method relies on the principles of electrophilic aromatic substitution. The thiophene ring within the thieno[3,2-b]pyridine system is generally more susceptible to electrophilic attack than the pyridine ring. The regioselectivity of the chlorination is governed by the electronic distribution within the bicyclic core, with the 3-position being a favorable site for substitution.

Studies on the related thieno[2,3-b]pyridine isomer have shown that direct halogenation is a viable strategy. For example, halogenation with elemental halogen in the presence of sulfuric acid and silver sulfate (B86663) has been shown to yield the 3-halothieno[2,3-b]pyridine in moderate yields abertay.ac.uk. This suggests that a similar approach could be effective for the thieno[3,2-b]pyridine isomer. Various chlorinating agents can be employed for this purpose, with the reaction conditions being critical to control selectivity and prevent over-halogenation.

Table 2: Common Reagents for Electrophilic Chlorination

Reagent Name Typical Conditions
Cl₂ Chlorine gas Often used with a Lewis acid or in a strong protic acid
SO₂Cl₂ Sulfuryl chloride Can be used with or without a radical initiator

The reaction mechanism typically involves the attack of an electrophilic chlorine species (Cl⁺) on the electron-rich thiophene ring, followed by the loss of a proton to restore aromaticity. The presence of activating or deactivating groups on the ring system can further influence the rate and regioselectivity of the reaction.

Halogen exchange (Halex) reactions provide a valuable synthetic route to this compound, particularly when the corresponding 3-bromo or 3-iodo derivatives are more accessible. Precursors such as methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate are known and can be synthesized from the corresponding 3-amino compound via Sandmeyer-type reactions mdpi.com.

This strategy involves the substitution of a heavier halogen (like bromine or iodine) at the 3-position with chlorine. This transformation is typically mediated by a copper(I) salt, most commonly copper(I) chloride (CuCl). The reaction is usually performed at elevated temperatures in a high-boiling point, polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The utility of this method lies in its ability to leverage potentially more readily available halogenated precursors to access the desired chloro-derivative.

Table 3: Halogen Exchange Transformation

Starting Material Reagent Product
3-Bromothieno[3,2-b]pyridine Copper(I) Chloride (CuCl) This compound

This method is a synthetically important tool, offering an alternative pathway when direct chlorination or synthesis from chlorinated precursors is inefficient or results in poor regioselectivity.

Structure Activity Relationship Sar and Molecular Design in Thieno 3,2 B Pyridine Research

Systematic Exploration of Substituent Effects on Thieno[3,2-b]pyridine (B153574) Frameworks

The biological activity of thieno[3,2-b]pyridine derivatives can be significantly modulated by the nature and position of substituents on both the thiophene (B33073) and pyridine (B92270) rings. Research has shown that functionalization at various positions of the thieno[3,2-b]pyridine core can lead to compounds with a range of biological activities, including antitumor and antiangiogenic properties. mdpi.com

A systematic study on a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates revealed important insights into the SAR of this class of compounds. mdpi.com These derivatives were synthesized via Suzuki-Miyaura cross-coupling from the corresponding 3-bromo precursor. mdpi.com The antitumor potential of these compounds was evaluated against triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468. mdpi.com

The results, summarized in the table below, indicate that the nature of the substituent at the 3-position plays a crucial role in the observed anticancer activity. For instance, the introduction of a phenyl group (Compound 2a ) or a p-tolyl group (Compound 2b ) at the 3-position resulted in moderate to low activity. mdpi.com In contrast, the presence of a 4-methoxyphenyl (B3050149) group (Compound 2c ) led to a significant increase in activity against the MDA-MB-468 cell line. mdpi.com Interestingly, the introduction of electron-withdrawing groups such as 4-trifluoromethylphenyl (Compound 2d ) and 4-cyanophenyl (Compound 2f ) did not result in a clear trend, with the former showing low activity and the latter being inactive. mdpi.com The heterocyclic substituents, pyridin-4-yl (Compound 2g ) and furan-3-yl (Compound 2h ), also demonstrated notable activity, with the furan (B31954) derivative showing the lowest GI50 value in the MDA-MB-468 cell line. mdpi.com

Table 1: Antitumor Activity of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates
CompoundSubstituent at 3-positionGI50 (μM) in MDA-MB-231GI50 (μM) in MDA-MB-468
2aPhenyl>50>50
2bp-Tolyl>50>50
2c4-Methoxyphenyl35.1 ± 2.516.2 ± 0.8
2d4-(Trifluoromethyl)phenyl>50>50
2e4-Chlorophenyl13.0 ± 0.421.1 ± 1.1
2f4-Cyanophenyl>50>50
2gPyridin-4-yl24.3 ± 1.220.3 ± 1.5
2hFuran-3-yl25.0 ± 1.811.5 ± 0.7
Data sourced from Silva et al., 2021. mdpi.com

Impact of Chlorine at the Thiophene 3-Position on SAR Profiles

The presence of a chlorine atom at the 3-position of the thiophene ring, or as part of a substituent at this position, can significantly influence the biological activity profile of thieno[3,2-b]pyridines. While a systematic study on a simple 3-chloro substituent is not extensively documented in the reviewed literature, the activity of methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (Compound 2e ) provides valuable insights. mdpi.com

Compound 2e demonstrated potent antitumor activity against both MDA-MB-231 and MDA-MB-468 cell lines, with GI50 values of 13.0 µM and 21.1 µM, respectively. mdpi.com This suggests that the presence of a chlorine atom on the aryl ring at the 3-position is favorable for anticancer activity. The chloro group is known to be a lipophilic and electron-withdrawing substituent, which can affect the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability, as well as its electronic interaction with the target protein.

The positive mesomeric effect of the chlorine atom may have contributed to the excellent yield (82%) in the synthesis of this compound via Suzuki-Miyaura coupling. mdpi.com Further studies on Compound 2e revealed that it significantly decreased the number of viable cells and cellular proliferation of MDA-MB-231 cells. mdpi.com It also induced an increase in the G0/G1 phase and a decrease in the S phase of the cell cycle, although not statistically significant. mdpi.com

Rational Modifications on the Pyridine Ring Moiety

Rational modifications of the pyridine ring of the thieno[3,2-b]pyridine scaffold have been a key strategy in the development of potent and selective kinase inhibitors. nih.gov The pyridine nitrogen and the substituents on this ring can engage in crucial hydrogen bonding and other interactions within the ATP-binding pocket of kinases.

In the context of vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, substitutions at the 7-position of the thieno[3,2-b]pyridine ring have been explored. mdpi.com For instance, 7-(indol-5-yl)aminothieno[3,2-b]pyridines have been synthesized and shown to inhibit VEGFR-2, a key player in tumor angiogenesis. mdpi.com Similarly, 7-arylethers of thieno[3,2-b]pyridine have been reported as inhibitors of both VEGFR-2 and c-Met. mdpi.com

Further research in the development of Src kinase inhibitors led to the synthesis of 2-heteroaryl substituted 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitriles. mdpi.com These modifications on the pyridine ring were crucial for achieving potent inhibition of the non-receptor tyrosine kinase Src. mdpi.com

The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for different binding modes, which can be exploited to achieve high selectivity. nih.gov This property makes the scaffold an attractive template for the design of ATP-competitive inhibitors that are not strictly ATP-mimetic and can be anchored in the back pocket of the kinase. nih.gov Mapping the chemical space around the pyridine ring of the central thieno[3,2-b]pyridine pharmacophore has led to the development of highly selective inhibitors for kinases like Haspin. nih.gov

Conformational Analysis and Stereochemical Considerations in Thieno[3,2-b]pyridine Derivatives

The three-dimensional arrangement of atoms and the presence of stereocenters in thieno[3,2-b]pyridine derivatives can have a profound impact on their biological activity. Conformational flexibility or rigidity can influence how a molecule fits into the binding site of a receptor or enzyme.

While specific conformational analyses of 3-chlorothieno[3,2-b]pyridine are not detailed in the available literature, studies on related conformationally restricted thieno[3,2-d]pyrimidinones offer valuable insights. mdpi.com In these studies, the conformational freezing of flexible amidothiophene derivatives was achieved through cyclization to create rigid structures. mdpi.com This strategy aimed to identify the biologically active conformation of the parent molecule. mdpi.com By comparing the activity of the rigid analogs with the flexible parent compounds, researchers can deduce the preferred conformation for binding to the biological target. mdpi.com

The planarity of the thieno[3,2-b]pyridine system is another important consideration. Highly planar molecules can be prone to intermolecular stacking and crystal packing, which can lead to poor solubility. nih.gov In the case of some bioactive thieno[2,3-b]pyridines, this planarity was disrupted by introducing bulky, cleavable ester and carbonate functional groups to improve their anti-proliferative activity. nih.gov

Stereochemistry also plays a critical role when chiral centers are present in the substituents of the thieno[3,2-b]pyridine core. Although not specifically focused on 3-chloro derivatives, research on other thienopyridines has shown that different enantiomers can exhibit distinct biological activities. Therefore, the synthesis and biological evaluation of individual enantiomers are often necessary to fully understand the SAR and to identify the more potent stereoisomer.

Advanced Research Applications of Thieno 3,2 B Pyridine Derivatives

Medicinal Chemistry Research Investigations

Protein Kinase Inhibition Studies

Thieno[3,2-b]pyridine (B153574) derivatives have demonstrated notable inhibitory activity against a range of protein kinases, which are crucial regulators of cellular processes. Aberrant kinase activity is a hallmark of various diseases, including cancer, making them prime targets for therapeutic intervention.

Substituted thieno[3,2-b]pyridines have been identified as potent inhibitors of several receptor and non-receptor tyrosine kinases implicated in tumor angiogenesis and metastasis.

VEGFR-2 and c-Met Inhibition: A series of thieno[3,2-b]pyridine-based compounds have been shown to be potent inhibitors of both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, the receptor for hepatocyte growth factor. mdpi.comnih.gov These kinases are both critically involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. mdpi.com One such derivative, (3-(2-(3-(morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol), also known as LCB03-0110, was identified as a potent angiogenesis inhibitor by targeting VEGFR-2 signaling. researchgate.netpatsnap.com In vitro kinase assays confirmed that this compound inhibits VEGFR-2 kinase activity by binding to its ATP-binding site. researchgate.netpatsnap.com Further studies have explored N3-arylmalonamides with a thieno[3,2-b]pyridine core, which also demonstrated low nanomolar IC50 values against both c-Met and VEGFR2. nih.gov

Src Kinase Inhibition: Researchers have also successfully developed 7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles as a new class of Src kinase inhibitors. nih.gov By replacing a phenyl ring with a thiophene (B33073) ring in a known quinolinecarbonitrile system, potent inhibition of the non-receptor tyrosine kinase Src was achieved. nih.gov The compound LCB03-0110 also demonstrated strong inhibitory activity against c-Src. researchgate.netnih.gov

Table 1: Inhibition of Tyrosine Kinases by Thieno[3,2-b]pyridine Derivatives
CompoundTarget KinaseActivityReference
Thieno[3,2-b]pyridine-based inhibitorsc-Met, VEGFR2IC50 values in the low nanomolar range nih.gov
LCB03-0110VEGFR-2, c-Src, TIE-2Inhibits kinase activity via ATP-binding site researchgate.netpatsnap.com
7-Phenylaminothieno[3,2-b]pyridine-6-carbonitrilesSrcPotent inhibition nih.gov
N3-arylmalonamides with thieno[3,2-b]pyridine corec-Met, VEGFR2IC50 values in the low nanomolar range nih.gov

The versatility of the thieno[3,2-b]pyridine scaffold extends to the inhibition of other protein kinases beyond the tyrosine kinase family.

Haspin Inhibition: The thieno[3,2-b]pyridine core has been utilized to develop highly selective inhibitors of Haspin, a protein kinase involved in mitosis. nih.gov Mapping the chemical space around this central pharmacophore led to the identification of potent Haspin inhibitors. nih.gov

Hsp90 Inhibition: Thieno[2,3-c]pyridine (B153571) derivatives have been synthesized and evaluated as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of many signaling proteins involved in cancer. mdpi.comnih.gov Molecular docking studies have indicated key molecular interactions between these ligands and the Hsp90 target. mdpi.comnih.gov

CLK and HIPK Inhibition: While research on thieno[3,2-b]pyridine derivatives as inhibitors of Cdc2-like kinases (CLK) and homeodomain-interacting protein kinases (HIPK) is less extensive, the closely related furo[3,2-b]pyridine core has yielded highly selective inhibitors for these kinase families, suggesting the potential for similar activity from thieno[3,2-b]pyridine analogs. nih.gov

Anticancer Activity Research

The kinase inhibitory properties of thieno[3,2-b]pyridine derivatives translate into significant anticancer activity, which has been investigated through various mechanisms.

Derivatives of thieno[3,2-b]pyridine have been shown to effectively inhibit cancer cell proliferation and the formation of new blood vessels (angiogenesis) that tumors require for growth.

Inhibition of Cell Proliferation: Several studies have demonstrated the anti-proliferative effects of thieno[2,3-b]pyridine (B153569) compounds across a range of cancer cell lines, including those for prostate and breast cancer. nih.govnih.gov For instance, one study found that a novel methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative significantly decreased the number of viable MDA-MB-231 triple-negative breast cancer cells and reduced their proliferation. mdpi.com

Inhibition of Angiogenesis: The inhibition of VEGFR-2 by thieno[3,2-b]pyridine derivatives directly impacts angiogenesis. mdpi.com The compound LCB03-0110, a potent VEGFR-2 inhibitor, was shown to suppress VEGF-induced proliferation, migration, and capillary-like tube formation of endothelial cells. researchgate.netpatsnap.com It also suppressed the sprouting of endothelial cells in a rat aorta model and the formation of new blood vessels in a mouse Matrigel plug assay. researchgate.netpatsnap.com

A key aspect of cancer drug development is achieving selective toxicity towards cancer cells while minimizing harm to normal, healthy cells. Thieno[3,2-b]pyridine derivatives have shown promise in this regard.

Several novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates exhibited growth inhibitory effects against triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468) with little to no effect on non-tumorigenic mammary epithelial cells (MCF-12A). mdpi.com Similarly, certain thieno[2,3-b]pyridine compounds have demonstrated selectivity for prostate cancer cell lines over non-tumorigenic control cells. nih.gov Furthermore, other thieno[2,3-b]pyridine derivatives have shown significant cytotoxic effects against various cancer cell lines. ut.ac.ir For example, newly synthesized thieno[2,3-b]pyridines displayed cytotoxic effects on T24 bladder cancer cells. nsk.hr

Table 2: Cytotoxic Activity of Thieno[3,2-b]pyridine Derivatives against Cancer Cell Lines
Compound/Derivative SeriesCancer Cell LineObserved EffectReference
Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylatesMDA-MB-231, MDA-MB-468 (Triple-Negative Breast Cancer)Growth inhibition mdpi.com
Thieno[2,3-b]pyridine derivativesProstate Cancer Cell LinesSelective inhibition of proliferation nih.gov
Thieno[2,3-c]pyridine derivative 6iHSC3 (Head and Neck), T47D (Breast), RKO (Colorectal)Potent inhibition (IC50 = 10.8 µM, 11.7 µM, 12.4 µM, respectively) mdpi.com
Thieno[2,3-b]pyridine derivativesT24 (Bladder Cancer)Cytotoxic effect nsk.hr
Thieno[2,3-b]pyridine derivativesHepG-2, MCF-7 (Liver, Breast)Anti-tumor activity

Modulation of Neurological Receptor Systems

The thieno[3,2-b]pyridine scaffold has emerged as a significant core structure in the development of modulators for key neurological receptor systems. Research has particularly focused on its application in creating allosteric modulators for metabotropic glutamate (B1630785) receptors (mGluRs), which are crucial for regulating synaptic plasticity and neuronal excitability.

Positive and Negative Allosteric Modulation of Metabotropic Glutamate Receptors (mGluRs)

Derivatives of thieno[3,2-b]pyridine have been identified as potent and selective allosteric modulators of metabotropic glutamate receptors, demonstrating both negative (NAM) and positive (PAM) activities depending on subtle structural modifications.

Initial research and scaffold hopping exercises identified the thieno[3,2-b]pyridine-5-carboxamide core as a promising template for novel mGluR NAMs. acs.org This led to the development of selective NAMs for both mGluR subtype 5 (mGlu₅) and subtype 2 (mGlu₂). acs.orgacs.orgresearchgate.net For instance, a series of thieno[3,2-b]pyridine-5-carboxamide derivatives were developed as potent mGlu₂ NAMs with good selectivity over other mGlu receptor subtypes and high central nervous system penetration. acs.orgnih.govacs.org The introduction of a 2,5-dimethylmorpholine moiety to the scaffold was shown to produce a highly CNS penetrant mGlu₂ NAM with in vivo efficacy. nih.govacs.org

Further structure-activity relationship (SAR) studies revealed that minor chemical alterations could dramatically alter the pharmacological effect. A notable discovery was a "magic methyl" effect, which could switch a compound from a positive allosteric modulator (PAM) to a negative allosteric modulator (NAM) within the same chemical series. nih.gov This highlights the sensitivity of the allosteric binding site and the versatility of the thieno[3,2-b]pyridine scaffold. One specific derivative, 7-Chloro-N-((5-fluoropyridin-2-yl)methyl)thieno[3,2-b]pyridine-5-carboxamide, served as a key intermediate in the synthesis of these modulators. nih.gov

Compound SeriesReceptor TargetModulation TypeKey Research Findings
Thieno[3,2-b]pyridine-5-carboxamidesmGlu₅NAMIdentified as a competent core for potent and selective mGlu₅ NAMs. acs.orgresearchgate.net
Functionalized Thieno[3,2-b]pyridine-5-carboxamidesmGlu₂NAMNovel series developed with good potency, selectivity, and enhanced CNS penetration. acs.orgnih.govvanderbilt.edudntb.gov.ua
7-oxy-thieno[3,2-b]pyridine-5-carboxamidesmGlu₅PAM and NAMSubtle structural changes ("magic methyl" effect) on the scaffold can switch the activity between positive and negative allosteric modulation. nih.gov
Ligand Binding to GABA Receptors

The direct interaction and binding affinity of 3-Chlorothieno[3,2-b]pyridine and its close analogues with Gamma-aminobutyric acid (GABA) receptors have not been extensively documented in peer-reviewed literature. While the broader class of heterocyclic compounds has been explored for activity at various CNS targets, specific research focusing on the thieno[3,2-b]pyridine scaffold as a primary ligand for GABA receptors is limited. This represents a potential area for future investigation to fully characterize the neurological activity profile of this compound class.

Anti-inflammatory Agent Research

While the general class of thienopyridines has been investigated for a wide range of biological activities, including anti-inflammatory effects, specific studies focusing on the thieno[3,2-b]pyridine isomer are not as prevalent. researchgate.netnih.gov Research on related isomers, such as thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine derivatives, has shown anti-inflammatory properties, suggesting that this potential may exist within the broader chemical family. researchgate.net However, dedicated research to isolate and confirm the anti-inflammatory activity specifically attributable to the this compound scaffold is an area requiring further exploration.

Investigation of Antimicrobial, Antibacterial, and Antiviral Activities

Thieno[3,2-b]pyridine derivatives have been synthesized and evaluated for their potential as antimicrobial agents. Studies have demonstrated their activity against various bacterial strains.

In one study, a series of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine derivatives were synthesized and evaluated for antibacterial and antifungal properties using a broth dilution method. The results indicated that the biological activity was significantly influenced by the chemical substituents on the molecule. Certain compounds exhibited notable antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, while others were effective against Gram-negative bacteria such as Escherichia coli. Specifically, compounds with electron-withdrawing groups, such as a cyano group, showed reduced efficacy, whereas other substitutions led to potent activity.

Materials Science Research Applications

The unique electronic and photophysical properties of the thieno[3,2-b]pyridine core have made its derivatives attractive candidates for the development of novel materials with applications in organic electronics. The rigid, planar structure and the presence of both electron-rich (thiophene) and electron-deficient (pyridine) moieties allow for fine-tuning of the electronic characteristics of these molecules.

Development of Functional Materials and Conductive Polymers

Thieno[3,2-b]pyridine derivatives are being explored as building blocks for functional organic materials and conductive polymers. The inherent charge-carrying capabilities of the fused ring system, which can be modulated by the introduction of various substituents, make these compounds promising for applications in organic electronics. Researchers have synthesized and characterized polymers incorporating thieno[3,2-b]thiophene, a related fused heterocyclic system, demonstrating their potential in creating materials with desirable semiconducting properties. For instance, a polymer based on a pyridine-thieno[3,2-b]thiophene-pyridine type building block has been synthesized and shown to have a rigid co-planar structure, which is beneficial for charge transport. researchgate.net

The development of donor-acceptor (D-A) type polymers is a key area of research in organic electronics. Thieno[3,2-b]thiophene has been utilized as a donor unit in such polymers, which have been investigated as anode materials for lithium-ion batteries. acs.org These studies highlight the versatility of the thieno-fused pyridine (B92270) and thiophene systems in the design of advanced functional materials.

Exploration as Hole-Transporting Materials (HTMs) in Organic Electronic Devices

A significant area of research for thieno[3,2-b]pyridine and its analogues is in their application as hole-transporting materials (HTMs) for organic electronic devices, particularly perovskite solar cells (PSCs). The efficiency and stability of PSCs are highly dependent on the properties of the HTM. Derivatives of dithieno[3,2-b:2′,3′-d]pyrrole (DTP), a structurally related compound, have been shown to be effective HTMs. researchgate.netnih.gov These materials exhibit good π-conjugation, which is crucial for efficient hole transport. researchgate.net

For instance, two new HTMs, H16 and H18, based on a DTP core have been synthesized. The device based on H16 demonstrated a high power conversion efficiency (PCE) of 18.16%, which is comparable to the state-of-the-art HTM, spiro-OMeTAD. nih.gov Furthermore, the H16-based device showed good long-term stability. nih.gov The strong electron-donating capability and good coplanarity of the DTP core contribute to these excellent properties. nih.gov Similarly, thienoimidazole-pyridine based small molecules have been synthesized and used as dopant-free HTMs in inverted PSCs, achieving a PCE of 18.77%. acs.org

Table 1: Performance of Selected Thieno-based Hole-Transporting Materials in Perovskite Solar Cells

HTMCore StructurePower Conversion Efficiency (PCE)Reference
H16Dithieno[3,2-b:2′,3′-d]pyrrole18.16% nih.gov
CYH23Thienoimidazole-pyridine18.77% acs.org
M1-M3Thieno[3,2-b]thiophene and Triphenylamineup to 5.20% researchgate.net

Agrochemical Research

The thieno[3,2-b]pyridine scaffold is also of significant interest in the field of agrochemical research. The biological activity of these compounds can be tailored by introducing different functional groups, leading to the development of new herbicides and pesticides.

Investigation as Scaffolds for Herbicides and Pesticides

Patent literature reveals that this compound is utilized as an intermediate in the synthesis of more complex molecules with herbicidal activity. Specifically, it is a precursor to this compound-5,6-dicarboxylic acid anhydride, which is then used to create compounds that are effective as both pre- and post-emergent herbicides for controlling a variety of broadleaf weeds in crops.

Beyond its role as an intermediate, the broader class of thieno[2,3-b]pyridine derivatives has been directly investigated for their insecticidal properties. Studies have shown that certain thieno[2,3-b]pyridines exhibit significant insecticidal activity against pests like Aphis gossypii (cotton aphid). nih.gov The structure-activity relationship of these compounds has been explored, revealing that the presence and position of certain substituents can greatly influence their toxicity to insects. acs.org For example, some novel thieno[2,3-b]pyridine derivatives have shown promising results, with sublethal concentrations affecting the biological parameters of the target pests. nih.gov

Table 2: Investigated Agrochemical Applications of Thieno[2,3-b]pyridine Derivatives

Compound ClassApplicationTarget OrganismKey Findings
This compound derivativesHerbicidesBroadleaf weedsServes as a key intermediate in the synthesis of active herbicidal compounds.
Thieno[2,3-b]pyridine derivativesInsecticidesAphis gossypiiCertain derivatives show potent insecticidal activity, affecting nymphal duration and adult longevity. nih.gov
Thieno[2,3-b]pyridines and related heterocyclesInsecticidesAphis gossypiiStructure-activity relationship studies indicate the importance of specific substituents for toxicity. acs.org

Computational and Theoretical Studies on 3 Chlorothieno 3,2 B Pyridine

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of ligands and in identifying key interactions that contribute to binding affinity.

In studies involving thieno[2,3-b]pyridine (B153569) derivatives, molecular docking has been utilized to identify potential inhibitors of DNA gyrase B. This enzyme is a validated target for antibacterial agents, and the docking studies have helped in identifying novel compounds with the potential for antibacterial activity. Similarly, for thieno[2,3-c]pyridine (B153571) derivatives, molecular docking has been employed to investigate their binding modes with the heat shock protein 90 (Hsp90), a chaperone protein that is a target for cancer therapy. These studies have provided insights into the crucial molecular interactions between the ligands and the Hsp90 protein. mdpi.comresearchgate.net

Furthermore, molecular docking has been applied to explore the interactions of various pyridine (B92270) and thienopyrimidine derivatives with different protein targets. For instance, benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives have been docked into the active site of cyclooxygenase-2 (COX-2) to understand their anti-inflammatory properties. nih.gov In another study, thiazole-clubbed pyridine scaffolds were evaluated as potential inhibitors of the SARS-CoV-2 main protease (Mpro) through molecular docking and dynamic simulations. mdpi.com

The profiling of ligand-protein interactions is a critical aspect of these studies. It involves the identification of specific interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for the stability of the ligand-protein complex. researchgate.net For example, in the case of thieno[2,3-c]pyridine derivatives targeting Hsp90, the docking results highlighted key molecular interactions that could be optimized to enhance their anticancer activity. mdpi.comresearchgate.net

Table 1: Molecular Docking Studies of Thieno[3,2-b]pyridine (B153574) Derivatives and Related Compounds
Compound ClassProtein TargetKey Findings
Thieno[2,3-b]pyridine derivativesDNA gyrase BIdentification of potential novel inhibitors. researchgate.net
Thieno[2,3-c]pyridine derivativesHsp90Elucidation of binding modes and crucial molecular interactions for anticancer activity. mdpi.comresearchgate.net
Benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivativesCOX-2Understanding the basis of anti-inflammatory properties. nih.gov
Thiazole clubbed pyridine scaffoldsSARS-CoV-2 MproEvaluation as potential COVID-19 inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are developed by finding a mathematical relationship between the physicochemical properties or theoretical molecular descriptors of chemicals and their observed biological activities. slideshare.netnih.gov Once validated, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. wikipedia.org

The development of a QSAR model involves several key steps:

Data Set Selection: A set of molecules with known biological activities is chosen. nih.gov

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical structure, are calculated. These can be 2D descriptors (e.g., topological indices, molecular refractivity) or 3D descriptors (e.g., steric hindrance, hydrogen bond donors/acceptors). nih.gov

Variable Selection: The most relevant descriptors that correlate with the biological activity are selected. nih.gov

Model Construction: A mathematical model is built using statistical methods to relate the selected descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed to ensure its reliability. slideshare.net

In the context of thienopyridine derivatives, QSAR studies have been employed to predict their biological activities. For instance, a 2D-QSAR model was developed for thiazolino 2-pyridone amide analogs as inhibitors of Chlamydia trachomatis. jchemlett.com This model, which showed good statistical significance (R² = 0.637 and Q² = 0.5388), was able to predict the antibacterial activity of new compounds. jchemlett.com Similarly, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been used to study the structure-activity relationships of thieno[2,3-d] mdpi.comnih.govnih.govtriazine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. researchgate.net These models provide a three-dimensional visualization of the regions where steric, electrostatic, and other fields influence the biological activity, offering valuable guidance for lead optimization. researchgate.net

Table 2: Key Parameters in QSAR Modeling
ParameterDescriptionExample of Application
R² (Coefficient of Determination)Indicates the goodness of fit of the model to the training data.A 2D-QSAR model for thiazolino 2-pyridone amide analogs had an R² of 0.637. jchemlett.com
Q² (Cross-validated R²)Measures the predictive ability of the model through internal validation.The same 2D-QSAR model had a Q² of 0.5388. jchemlett.com
Molecular DescriptorsNumerical representations of molecular properties (e.g., steric, electronic, hydrophobic).Used to build models for predicting antibacterial and anticancer activities. jchemlett.comresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations are instrumental in understanding the fundamental properties of molecules, such as their geometry, electronic distribution, and reactivity.

In the study of 3-Chlorothieno[3,2-b]pyridine and related heterocyclic compounds, DFT calculations have been applied to:

Optimize Molecular Geometry: DFT is used to determine the most stable three-dimensional arrangement of atoms in a molecule. nanobioletters.com This optimized geometry is crucial for subsequent calculations and for understanding the molecule's shape and steric properties.

Analyze Electronic Structure: DFT provides insights into the distribution of electrons within a molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov

Predict Reactivity: DFT can be used to calculate various chemical reactivity descriptors, such as chemical potential, electrophilicity index, and Fukui functions. chemrxiv.org These descriptors help in identifying the most probable sites for electrophilic and nucleophilic attacks, providing valuable information for understanding reaction mechanisms. chemrxiv.org

Simulate Spectroscopic Properties: DFT calculations can predict vibrational frequencies (FT-IR and Raman spectra) and electronic transitions (UV-Vis spectra). researchgate.netnih.govbohrium.com By comparing the calculated spectra with experimental data, the accuracy of the computational model can be validated, and a detailed assignment of the spectral bands can be achieved. researchgate.netnih.gov

For example, DFT computations have been carried out on halogen-substituted pyrazine-2-carboxamide to characterize its spectral properties and investigate its reactive nature. chemrxiv.org In another study, the electronic structure and absorption spectra of thiazolo[3,2-a]pyridine derivatives were investigated using DFT and time-dependent DFT (TD-DFT) calculations, providing a good agreement with experimental observations. bohrium.com

Table 3: Applications of DFT in the Study of Thieno[3,2-b]pyridine and Related Compounds
ApplicationInformation ObtainedSignificance
Geometry OptimizationStable 3D structure, bond lengths, and angles. nanobioletters.comFoundation for other computational studies and understanding molecular shape.
Electronic Structure AnalysisHOMO-LUMO energy gap, electron density distribution. nih.govInsights into chemical reactivity and stability.
Reactivity PredictionChemical potential, electrophilicity, sites for chemical attack. chemrxiv.orgUnderstanding reaction mechanisms and designing new synthetic routes.
Spectroscopic SimulationPredicted FT-IR, Raman, and UV-Vis spectra. researchgate.netnih.govbohrium.comValidation of computational models and interpretation of experimental data.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By simulating the interactions between atoms, MD provides detailed information about the conformational changes and binding dynamics of molecules, which are often not accessible through static modeling techniques like molecular docking.

In the context of this compound and its derivatives, MD simulations have been employed to:

Refine Docking Poses: MD simulations can be used to refine the binding poses of ligands obtained from molecular docking. By simulating the ligand-protein complex in a more realistic environment (e.g., including solvent molecules), a more accurate representation of the binding mode can be achieved.

Assess Binding Stability: MD simulations can assess the stability of a ligand-protein complex over time. By monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein, the stability of the binding can be evaluated.

Investigate Conformational Changes: MD simulations can reveal how the binding of a ligand induces conformational changes in the protein, and vice versa. This information is crucial for understanding the mechanism of action of a drug.

Calculate Binding Free Energies: Advanced MD techniques, such as Molecular Mechanics Generalized Born Surface Area (MM-GBSA), can be used to calculate the binding free energy of a ligand to a protein. mdpi.comekb.eg This provides a more quantitative measure of binding affinity than docking scores alone.

For instance, MD simulations were performed on thiazolino 2-pyridone amide analogs complexed with their target protein to explore their potential binding modes and identify key residues involved in stabilizing the inhibitors. jchemlett.com Similarly, for thiazole-clubbed pyridine scaffolds targeting the SARS-CoV-2 main protease, MD simulations were used to verify the docking results and understand the thermodynamic properties of the binding. mdpi.com

Table 4: Insights from Molecular Dynamics Simulations
Aspect StudiedKey Information GainedRelevance to Drug Design
Binding Pose RefinementMore accurate prediction of ligand orientation in the active site.Improved understanding of structure-activity relationships.
Complex StabilityAssessment of the durability of ligand-protein interactions.Helps in identifying stable and potent inhibitors.
Conformational DynamicsUnderstanding of protein flexibility and induced-fit mechanisms.Provides insights into the mechanism of drug action.
Binding Free EnergyQuantitative prediction of binding affinity. mdpi.comekb.egAids in the ranking and selection of lead compounds.

In Silico Pharmacokinetic Predictions of Thieno[3,2-b]pyridine Derivatives

In silico pharmacokinetic predictions, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, are computational methods used to estimate the drug-like properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures.

For thieno[3,2-b]pyridine derivatives and related compounds, in silico ADME predictions have been used to evaluate several key properties:

Lipinski's Rule of Five: This rule provides a set of guidelines to assess the drug-likeness of a compound based on its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Compounds that comply with this rule are more likely to have good oral bioavailability.

Absorption: Predictions of gastrointestinal (GI) absorption are important for orally administered drugs.

Distribution: This includes predictions of plasma protein binding and the ability of a compound to cross the blood-brain barrier.

Metabolism: In silico models can predict the potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Predictions related to the elimination of the compound from the body.

Studies on thieno[2,3-c]pyridine derivatives as potential anticancer agents have included in silico ADME predictions to ensure their drug-likeness. mdpi.com Similarly, for various pyridine and pyrimidine (B1678525) derivatives being investigated as potential enzyme inhibitors, in silico ADME properties have been evaluated to assess their potential as drug candidates. nih.gov The pharmacokinetic properties of a thienopyrimidine derivative were also assessed, revealing good permeability and GI absorption with no violations of Lipinski's rule. mdpi.com

Table 5: Common In Silico Pharmacokinetic Predictions
PropertyDescriptionImportance in Drug Discovery
Molecular WeightThe mass of a molecule.Affects absorption and distribution.
LogPA measure of lipophilicity.Influences absorption, distribution, and metabolism.
Hydrogen Bond Donors/AcceptorsThe number of groups that can donate or accept hydrogen bonds.Impacts solubility and membrane permeability. mdpi.com
GI AbsorptionThe extent to which a drug is absorbed from the gastrointestinal tract.Crucial for the efficacy of oral drugs. mdpi.com

Future Research Directions and Unresolved Challenges for 3 Chlorothieno 3,2 B Pyridine

Exploration of Novel Biological Targets and Therapeutic Areas for Thieno[3,2-b]pyridine (B153574) Scaffolds

The thieno[3,2-b]pyridine scaffold and its isomers are known to interact with a wide array of biological targets, suggesting a broad therapeutic potential. While well-known for their antiplatelet activity through P2Y12 receptor antagonism, recent research has unveiled a multitude of other possibilities. ipb.ptnih.govangelfire.com A significant future challenge is to systematically explore these novel targets and identify new therapeutic areas for derivatives like 3-Chlorothieno[3,2-b]pyridine.

Oncology : Thienopyridine derivatives have demonstrated potent anti-proliferative and cytotoxic effects across various cancer cell lines, including breast, lung, and prostate cancer. mdpi.comrsc.org The mechanisms are often multi-targeted, involving the inhibition of key enzymes and pathways crucial for tumor growth and survival. researchgate.net

Protein Kinases : This scaffold is attractive for developing highly selective kinase inhibitors. niscpr.res.in It has been shown to inhibit underexplored kinases like Haspin and Cyclin-Dependent Kinases (CDKLs), as well as Pim-1 kinase and VEGFR-2. niscpr.res.inmdpi.comnih.gov The weak interaction of the core with the kinase hinge region allows for diverse binding modes, facilitating high selectivity. niscpr.res.in

DNA Repair Pathways : Certain thieno[2,3-b]pyridines act as chemosensitizers by inhibiting DNA repair enzymes like Tyrosyl-DNA phosphodiesterase 1 (TDP1), which could restore the activity of DNA-damaging drugs like topotecan. niscpr.res.in

Metabolic Targets : Activation of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in the altered metabolism of cancer cells, represents a potential anti-cancer strategy for which thienopyridine-related scaffolds have been investigated. mdpi.com

Multidrug Resistance (MDR) Modulation : Thieno[2,3-b]pyridines have been identified as potent modulators of MDR proteins like P-glycoprotein (P-gp) and MRP1, which could help overcome chemoresistance in cancer treatment. nih.gov

Central Nervous System (CNS) Disorders : The scaffold has been successfully used to develop negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). acs.org These compounds are brain-penetrant and show potential for treating conditions like Levodopa-induced dyskinesia and pain. acs.org

Infectious Diseases : Recently, thieno[3,2-b]pyridinone derivatives have been designed that exhibit potent activity against Mycobacterium tuberculosis by targeting the Enoyl-ACP reductase (InhA). nih.gov

A summary of identified biological targets for the thienopyridine scaffold is provided in Table 2.

Integration of Advanced Computational Methods for De Novo Design and Optimization

The development of novel thienopyridine-based therapeutics can be significantly accelerated by integrating advanced computational methods. In silico techniques such as virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) studies are powerful tools for the de novo design and optimization of lead compounds.

Virtual Screening and Docking : The initial discovery of some thienopyridine anticancer agents was achieved through virtual high-throughput screening (vHTS) targeting enzymes like phosphoinositide-specific phospholipase C (PLC). nih.govmdpi.comnih.gov Molecular docking studies have been crucial in understanding how these compounds bind to their targets, such as the kinase domains of VEGFR2 and PI3K, revealing key interactions with amino acid residues like CYS919, GLU885, and ASP1046. ipb.ptmdpi.com These insights are vital for rationally designing derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (3D-QSAR) : 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to thienopyrimidine analogues to build robust predictive models. nih.govrsc.orgnih.gov These models help elucidate the pharmacophoric features necessary for biological activity and can predict the potency and selectivity of new analogues before their synthesis, saving significant time and resources. rsc.org For example, such studies on CDK4 inhibitors provided insights into how bulky and electropositive groups at specific positions could enhance both potency and selectivity. nih.gov

Scaffold Hopping and ADME Prediction : Computational tools facilitate scaffold hopping strategies, where the core structure is replaced to discover novel chemotypes with improved properties. nih.gov This led to the design of thieno[3,2-b]pyridinone derivatives as anti-tuberculosis agents. nih.gov Furthermore, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential in the early stages to identify candidates with favorable pharmacokinetic profiles, reducing late-stage attrition in drug development. mdpi.com

The challenge lies in refining the accuracy of these computational models and ensuring their predictive power translates to real-world biological activity. The integration of machine learning and artificial intelligence with these classical computational chemistry techniques represents a significant future direction.

Green Chemistry Approaches in Thienopyridine Synthesis and Functionalization

The synthesis of complex heterocyclic compounds like this compound traditionally relies on methods that may involve hazardous reagents, harsh conditions, and multiple steps, generating significant waste. Adopting green chemistry principles is not only environmentally responsible but also often leads to more efficient and cost-effective processes.

Future research should prioritize the development of sustainable synthetic routes. Key areas of focus include:

Metal-Free Catalysis : Many cross-coupling and cyclization reactions used to build heterocyclic systems rely on precious metal catalysts. Developing metal-free alternatives is a major goal of green chemistry. nih.govrsc.org For instance, a metal-free, iodine-promoted protocol for the site-selective C-H thiolation and cyclization of alkynylpyridines has been developed, offering a concise and efficient route to thienopyridines. acs.orgnih.gov Similarly, metal-free denitrogenative transformations provide a mild pathway to the thieno[2,3-c]pyridine (B153571) skeleton. nih.gov

One-Pot and Multicomponent Reactions (MCRs) : Combining multiple synthetic steps into a single operation (a one-pot reaction) reduces solvent use, energy consumption, and purification efforts. researchgate.net MCRs are particularly powerful for building molecular complexity in a single step and are a cornerstone of green synthesis. nih.gov

Energy-Efficient Synthesis : The use of alternative energy sources like microwave irradiation can dramatically shorten reaction times and improve yields, as demonstrated in the synthesis of some thieno[2,3-b]pyridines in an aqueous medium. niscpr.res.in Visible-light-promoted reactions, which can operate at room temperature, offer another energy-efficient and environmentally friendly approach, for example, in the selenocyclization to form substituted thieno[2,3-b]pyridines. tandfonline.com

Use of Greener Solvents : Replacing hazardous organic solvents with more benign alternatives like water or bio-based solvents is a critical principle of green chemistry. niscpr.res.inrasayanjournal.co.in The development of synthetic routes that proceed efficiently in aqueous systems is a significant step towards sustainability. niscpr.res.in

By embracing these green chemistry approaches, the synthesis and functionalization of this compound and its analogues can become more sustainable, aligning chemical innovation with environmental stewardship.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)SelectivityKey Conditions
Lewis Acid Catalysis60-75ModerateReflux, 12-24 h, DCM solvent
Palladium Cross-Coupling80-90HighPd(PPh₃)₄, 80°C, THF
Direct Chlorination50-65LowNCS, FeCl₃, RT, 6 h

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
A multi-technique approach ensures accurate structural elucidation:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons in the thiophene and pyridine rings appear as doublets or triplets (δ 7.5-8.5 ppm). Chlorine’s electronegativity deshields adjacent protons, causing downfield shifts .
    • ¹³C NMR : The chloro-substituted carbon resonates at δ 120-130 ppm, while fused-ring carbons appear at δ 140-160 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) at m/z 169.631 (C₇H₄ClNS) .
  • X-Ray Crystallography : Resolves regiochemistry ambiguities, particularly when substituents alter ring electron density .

Advanced: How can regioselectivity challenges during functionalization be mitigated?

Answer:
Regioselectivity issues arise due to competing activation at α (2-/6-) and γ (4-) positions in the pyridine ring. Strategies include:

  • Directed Metalation : Use directing groups (e.g., sulfonamides) to block undesired positions. For example, a sulfonyl group at the 2-position directs electrophiles to the 3-position .
  • Computational Modeling : Density Functional Theory (DFT) predicts electron density maps to identify reactive sites. For this compound, the 3-chloro group deactivates the adjacent β-position, favoring γ-substitution .
  • Temperature Control : Lower temperatures (e.g., -78°C) favor kinetic control, while higher temperatures promote thermodynamic products .

Advanced: How can contradictory spectroscopic data during structural analysis be resolved?

Answer:
Contradictions often stem from impurities, tautomerism, or dynamic effects. Solutions include:

  • Multi-Technique Validation : Cross-validate NMR with IR (C-Cl stretch at 550-600 cm⁻¹) and X-ray data .
  • Dynamic NMR (DNMR) : Detect tautomeric equilibria or ring-flipping processes by variable-temperature NMR .
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace ambiguous signals in complex mixtures .

Advanced: What computational tools predict the reactivity of this compound derivatives?

Answer:

  • Quantitative Structure-Property Relationship (QSPR) : Correlates substituent effects with reaction outcomes (e.g., Hammett σ constants for electron-withdrawing groups) .
  • Neural Networks : Train models on datasets of similar thienopyridines to predict regioselectivity in cross-coupling reactions .
  • DFT Calculations : Optimize transition states to compare activation energies for competing pathways (e.g., SNAr vs. radical mechanisms) .

Advanced: How does the chloro-substituent influence the compound’s biological activity?

Answer:
The 3-chloro group enhances:

  • Lipophilicity : Increases membrane permeability, critical for CNS-targeting drugs (logP ~2.5) .
  • Covalent Binding : Reacts with cysteine residues in enzymes (e.g., kinase inhibitors) via nucleophilic aromatic substitution .
  • Metabolic Stability : Reduces oxidative degradation by cytochrome P450 enzymes compared to non-halogenated analogs .

Q. Table 2: Bioactivity Comparison

DerivativeTarget Enzyme (IC₅₀)Metabolic Half-Life (h)
3-Chloro derivativeKinase X (12 nM)6.8
Non-chloro analogKinase X (45 nM)2.3

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